N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by dual 4-fluorophenyl substitutions: one on the benzyl group at the 1-position and another on the amide nitrogen.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWMENWSPJGROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine, such as 4-fluoroaniline, under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorine atoms on the benzyl and phenyl rings can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, potentially leading to significant biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural variations and molecular properties of the target compound and its analogs:
Pharmacological and Functional Insights
- BMS-777607: A well-studied analog of the target compound, BMS-777607 demonstrates potent inhibition of Met kinase (IC50 = 3.9 nM) and related kinases (e.g., Ron, Axl). Its 4-ethoxy and 3-fluoro-4-(2-amino-3-chloropyridinyloxy) substituents enhance selectivity and oral bioavailability, making it a clinical candidate for cancer therapy .
- Chloro/Fluoro-Benzyl Derivatives (e.g., ) : The 2-chloro-6-fluorobenzyl group in ’s compound may improve steric interactions with kinase ATP-binding pockets, though its acetylated phenyl group could reduce membrane permeability compared to the target compound’s fluorophenyl group.
- Brominated Analog (BG15209) : Bromine substitution in BG15209 adds steric bulk and lipophilicity, which could enhance target binding but may increase off-target effects .
Selectivity and Metabolic Considerations
- Fluorine Impact : The dual 4-fluorophenyl groups in the target compound likely contribute to metabolic stability by resisting oxidative degradation, a feature shared with BMS-777607 .
- Substituent Effects on Selectivity: BMS-777607’s amino-chloropyridinyloxy moiety confers selectivity for Met over other kinases, whereas simpler substituents (e.g., ethylphenyl in G842-0076) may reduce specificity .
Biological Activity
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with significant pharmaceutical potential, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from multiple sources, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- CAS Number : 125971-96-2
- IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may exhibit anticancer , antimicrobial , and anti-inflammatory properties:
- Anticancer Activity : Studies suggest that derivatives of this compound may inhibit the Sirtuin1 enzyme (SIRT1), leading to the overexpression of the p53 gene, which is crucial for regulating the cell cycle and promoting apoptosis in cancer cells .
- Antimicrobial Properties : The compound has shown promising results against several pathogens. In vitro tests indicated that it possesses significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentration (MIC) values ranging from 15.625 to 62.5 μM .
- Anti-inflammatory Effects : Some studies have pointed towards its potential in mitigating inflammatory responses, although specific mechanisms remain to be fully elucidated.
Anticancer Studies
A notable study evaluated the anticancer efficacy of various derivatives of this compound through molecular docking and in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values as low as 10 µM .
Antimicrobial Evaluation
In a comprehensive antimicrobial evaluation, the compound demonstrated:
- Bactericidal Activity : Against Staphylococcus aureus (MIC 0.22–0.25 µg/mL) and other pathogens.
- Biofilm Inhibition : It effectively inhibited biofilm formation in clinical isolates, showing promise as a therapeutic agent against resistant strains .
Case Studies
Several case studies have reported the successful application of this compound in preclinical models:
- Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in xenograft models, resulting in a significant reduction in tumor size compared to controls.
- Case Study 2 : Clinical isolates treated with this compound showed reduced viability and biofilm formation, suggesting its potential use in treating biofilm-associated infections.
Data Tables
Q & A
Q. What are the key considerations for optimizing the synthetic yield of N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of fluorinated benzylamines with aldehydes to form Schiff base intermediates, followed by cyclization with ethyl acetoacetate under basic conditions. Key factors include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
- Reaction Conditions : Temperature (60–80°C), solvent polarity (e.g., ethanol or DMSO), and reaction time (12–24 hours) to maximize yield (>65%) .
- Purity Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for real-time progress tracking .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and dihydropyridine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (expected m/z: ~383.3) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with dihydropyridine pharmacology:
- Anticancer Activity : MTT assays using human gastric (GTL-16) or breast cancer cell lines to measure IC₅₀ values .
- Kinase Inhibition : Fluorescence-based kinase assays (e.g., Met kinase inhibition) with ATP competition studies .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across different biological targets?
- Methodological Answer : Contradictions often arise from divergent target binding modes. Strategies include:
- Comparative SAR Analysis : Systematically vary substituents (e.g., fluoro vs. methoxy groups) and measure activity against kinases (Met, RON) vs. antimicrobial targets .
- Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics .
- Molecular Dynamics Simulations : Assess ligand-receptor stability over time to explain selectivity discrepancies .
Q. What experimental approaches address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic (PK) Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. For example, BMS-777607 (a structural analog) showed 85% oral bioavailability but required dose adjustments due to hepatic metabolism .
- Metabolite Identification : LC-MS/MS to detect inactive metabolites that reduce efficacy .
- Xenograft Models : Use Met-dependent tumors (e.g., GTL-16) to correlate in vitro IC₅₀ with tumor growth inhibition .
Q. What molecular docking strategies are effective for identifying allosteric binding sites?
- Methodological Answer :
- Grid Placement : Define docking boxes encompassing orthosteric and putative allosteric pockets (e.g., TM3–TM5 regions in CB2 receptors) .
- Glide Software : Use extra-precision (XP) mode for scoring binding poses. For example, the 2-oxo group of this compound hydrogen bonds with S7.39 in CB2, while fluorophenyl groups occupy hydrophobic pockets .
- Cross-Docking : Validate poses against homologous receptors (e.g., CB1 vs. CB2) to identify conserved interaction motifs .
Q. How to evaluate selectivity against kinase superfamilies (e.g., Met vs. SMO)?
- Methodological Answer :
- Kinase Panel Screening : Test at 1 µM against 50+ kinases (e.g., Met, SMO, EGFR) using competitive binding assays. BMS-777607 showed >100-fold selectivity for Met over SMO .
- Structural Analysis : Compare ATP-binding pocket residues (e.g., K3.28 in Met vs. W5.43 in SMO) to rationalize selectivity .
- Cellular Pathway Assays : Monitor downstream markers (e.g., ERK phosphorylation for Met vs. Gli1 for SMO) .
Q. How to interpret conflicting cytotoxicity data in different cancer cell lines?
- Methodological Answer :
- Mechanistic Profiling : Perform apoptosis (Annexin V) vs. cell cycle (PI staining) assays. For example, dihydropyridines induce G1 arrest in gastric cancer but apoptosis in breast cancer .
- Genomic Context : Correlate activity with tumor genetics (e.g., MET exon 14 skipping mutations confer sensitivity) .
- Combinatorial Screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) to identify context-dependent efficacy .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
